molecular formula C8H14O B074295 2,2,3,4-Tetramethylcyclobutan-1-one CAS No. 1193-34-6

2,2,3,4-Tetramethylcyclobutan-1-one

Cat. No.: B074295
CAS No.: 1193-34-6
M. Wt: 126.2 g/mol
InChI Key: PVXWXVPUCQYBGD-UHFFFAOYSA-N
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Description

2,2,3,4-Tetramethylcyclobutan-1-one is a cyclobutanone derivative featuring four methyl substituents at positions 2, 2, 3, and 4 on its four-membered ring. This structural arrangement introduces significant ring strain, influencing its chemical reactivity and physical properties. Notably, it has been identified in volatile organic compounds (VOCs) produced by bacterial strains (e.g., OS12 and OS25) and exhibits antifungal activity, inhibiting Fusarium oxysporum mycelial growth by 35% in experimental assays .

Properties

CAS No.

1193-34-6

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

2,2,3,4-tetramethylcyclobutan-1-one

InChI

InChI=1S/C8H14O/c1-5-6(2)8(3,4)7(5)9/h5-6H,1-4H3

InChI Key

PVXWXVPUCQYBGD-UHFFFAOYSA-N

SMILES

CC1C(C(C1=O)(C)C)C

Canonical SMILES

CC1C(C(C1=O)(C)C)C

Synonyms

2,2,3,4-Tetramethyl-1-cyclobutanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2,2,4,4-Tetramethylcyclobutan-1-one

Key Differences :

  • Substituent Positions : The 2,2,4,4 isomer differs in methyl group placement, leading to distinct steric and electronic effects. The symmetrical substitution at positions 2 and 4 may reduce ring strain compared to the asymmetrical 2,2,3,4 isomer.
  • Applications : The 2,2,4,4 isomer is commercially available in quantities ranging from 100 mg to 1 g (CymitQuimica), indicating its utility as a reference standard or synthetic intermediate in materials science .
  • Biological Activity: No direct antifungal data are provided for this isomer, suggesting divergent biological roles compared to 2,2,3,4-Tetramethylcyclobutan-1-one.
Table 1: Comparison of Cyclobutanone Derivatives
Property 2,2,3,4-Tetramethylcyclobutan-1-one 2,2,4,4-Tetramethylcyclobutan-1-one
Functional Group Ketone Ketone
Methyl Substituents 2,2,3,4 2,2,4,4
Biological Activity Antifungal (35% inhibition) Not reported
Commercial Availability Not explicitly listed Available (1g, 100mg, etc.)

Functional Group Variants: 2,2,4,4-Tetramethylcyclobutan-1-amine Hydrochloride

Key Differences :

  • Functional Group : The amine hydrochloride derivative replaces the ketone with an amine group, altering solubility and reactivity. Its molecular formula is C₈H₁₈ClN (MW: 163.69 g/mol) .
  • Applications : Marketed for industrial and research use (ECHEMI), it likely serves as a building block in organic synthesis or pharmaceutical development .
  • Regulatory Compliance : Adheres to global safety standards, emphasizing its suitability for regulated industries .

Trimethylcyclobutanone Analog: 2,2,3-Trimethylcyclobutan-1-one

Key Differences :

  • Substituent Count : One fewer methyl group (trimethyl vs. tetramethyl) reduces steric hindrance.
  • Safety Profile : Safety data sheets highlight precautions for inhalation and skin contact, including oxygen administration for respiratory distress .

Research and Industrial Implications

  • 2,2,4,4-Tetramethyl Derivatives : Utilized in materials science and synthetic chemistry due to commercial availability and structural versatility .
  • Safety Considerations : Trimethyl variants require stringent handling protocols, underscoring the need for compound-specific safety assessments .

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